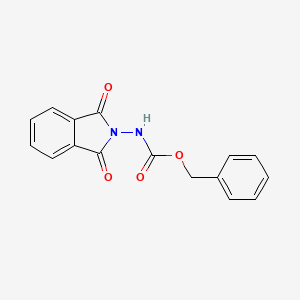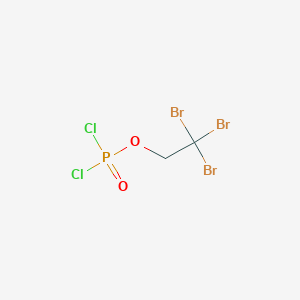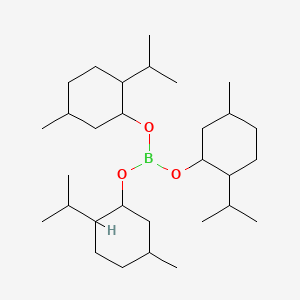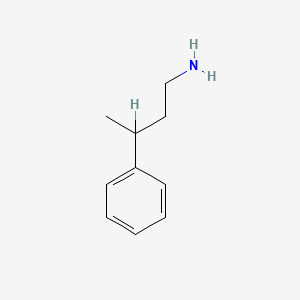
3-Phenylbutylamine
Descripción general
Descripción
3-Phenylbutylamine (3-PBA) is an organic compound belonging to the family of compounds known as amines. It is a chiral molecule, meaning it has two non-superimposable mirror images. 3-PBA has a wide range of applications in the field of science and technology, including synthesis, scientific research, and laboratory experiments. In
Aplicaciones Científicas De Investigación
Specific Scientific Field
This application falls under the field of Computational Biology and Toxicology .
Summary of the Application
The study involves determining the pH-dependent lipophilicity profile of ionizable compounds, including 3-Phenylbutylamine . Lipophilicity is a critical property in drug design, food, and environmental chemistry .
Methods of Application
The researchers used machine learning models to predict the lipophilicity of ionizable compounds . The molecule of 3-Phenylbutylamine was illustrated in front of a computer, pondering which logD equation would work best for itself .
2. Biological Synthesis and Anti-Inflammatory Activity
Specific Scientific Field
This application is in the field of Applied Biological Chemistry .
Summary of the Application
The study involves the biological synthesis of Hydroxycinnamic acid amides (HCAAs), which are natural compounds with antifungal, anticancer, and anti-inflammatory activities . 3-Phenylbutylamine is used as an acyl group acceptor in the synthesis .
Methods of Application
Two genes, SHT encoding serotonin N-hydroxycinnamoyl transferase and 4CL encoding 4-coumaroyl-CoA ligase, were introduced into Escherichia coli . Using this E. coli transformant as a biocatalyst, 24 arylalkylamines were synthesized .
Results or Outcomes
Among the synthesized compounds, N-p-coumaroyl 4-phenylbutylamine showed the best anti-inflammatory activity .
3. Biomedical Polymers
Specific Scientific Field
This application falls under the field of Biomedical Sciences .
Summary of the Application
Biomedical polymers have been extensively developed for promising applications in a lot of biomedical fields, such as therapeutic medicine delivery, disease detection and diagnosis, biosensing, regenerative medicine, and disease treatment .
Methods of Application
The synthesis and application of biomedical polymers involve various methods, including the use of 3-Phenylbutylamine . The specific method of application or experimental procedure involving 3-Phenylbutylamine is not detailed in the source .
4. Nanoparticles Synthesis
Specific Scientific Field
This application is in the field of Nanotechnology .
Summary of the Application
The study involves the green synthesis of nanoparticles using biological organisms . 3-Phenylbutylamine could potentially be used in this process, although the specific role is not detailed in the source .
Methods of Application
In green synthesis, biological methods are used for the synthesis of nanoparticles because these methods are eco-friendly, clean, safe, cost-effective, uncomplicated, and highly productive . The specific method of application or experimental procedure involving 3-Phenylbutylamine is not detailed in the source .
5. Polyphenol Applications on Human Health
Specific Scientific Field
This application falls under the field of Health Sciences .
Summary of the Application
Polyphenol has been used in treatment for some health disorders due to their diverse health promoting properties . These compounds can reduce the impacts of oxidation on the human body, prevent the organs and cell structure against deterioration and protect their functional integrity .
Methods of Application
The specific method of application or experimental procedure involving 3-Phenylbutylamine is not detailed in the source .
Results or Outcomes
The health promoting abilities are attributed to their high bioactivity imparting them high antioxidative, antihypertensive, immunomodulatory, antimicrobial, and antiviral activity, as well as anticancer properties .
6. Peptide Applications
Specific Scientific Field
This application is in the field of Biomedical Research .
Summary of the Application
Peptide applications may soon be as varied as peptides themselves . Indeed, cell-penetrating peptides (CPP) have served to deliver various molecules and particles into cells . Biomedical research is vastly improving and gaining ground due to the use of CPPs and synthetic peptides .
Methods of Application
The specific method of application or experimental procedure involving 3-Phenylbutylamine is not detailed in the source .
Results or Outcomes
Disease diagnostics as well as future drug components show a very bright future via delivery of these therapeutic molecules such as nucleic acids, drugs, and imaging agents, to cells and tissues .
Propiedades
IUPAC Name |
3-phenylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-9(7-8-11)10-5-3-2-4-6-10/h2-6,9H,7-8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMCIHLESAJJQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50959074 | |
| Record name | 3-Phenylbutan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50959074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenylbutylamine | |
CAS RN |
38135-56-7 | |
| Record name | γ-Methylbenzenepropanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38135-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Phenylbutylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038135567 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Phenylbutan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50959074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-phenylbutylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.892 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

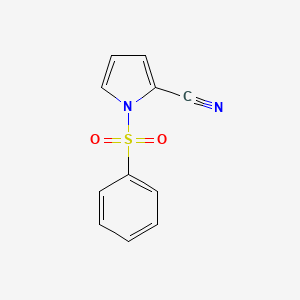
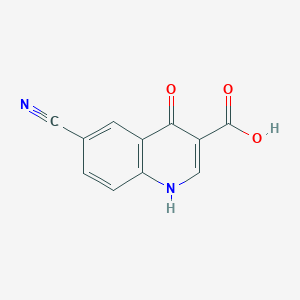
![3-[3-[3,5,7,9,11,13,15-Heptakis(2-methylpropyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl]propoxy]propane-1,2-diol](/img/structure/B1608788.png)
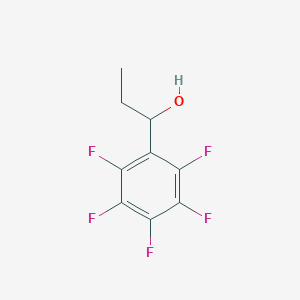
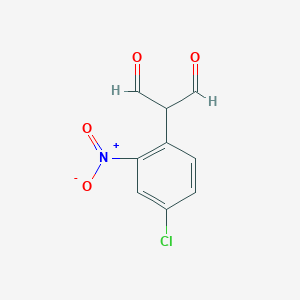
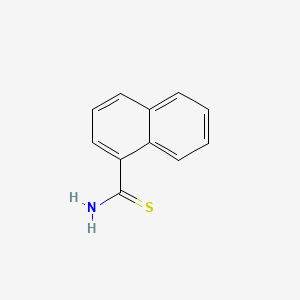
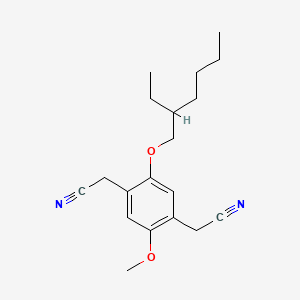
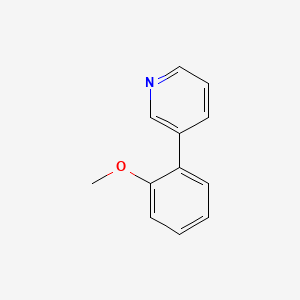
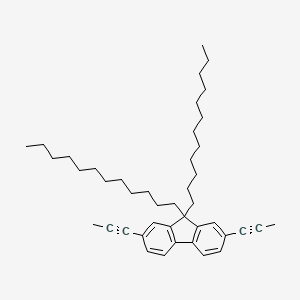
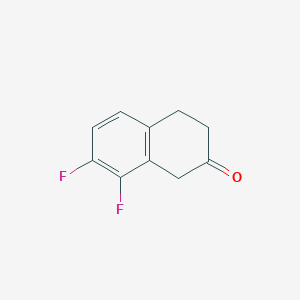
![Methyl 2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B1608799.png)
